molecular formula C18H13FO2 B422362 2-[(4-Fluorobenzyl)oxy]-1-naphthaldehyde CAS No. 428488-64-6

2-[(4-Fluorobenzyl)oxy]-1-naphthaldehyde

Cat. No. B422362
M. Wt: 280.3g/mol
InChI Key: JPEHUIDBDPYUHT-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)oxy]-1-naphthaldehyde, also known as FBN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBN is a naphthaldehyde derivative that has been synthesized using various methods.

Scientific Research Applications

  • Monitoring Aldol Reactions : A study developed a fluorogenic aldehyde with a 1,2,3-triazole moiety, useful for monitoring the progress of aldol reactions through an increase in fluorescence. This work highlighted the potential of such aldehydes in facilitating the real-time monitoring of chemical reactions (Guo & Tanaka, 2009).

  • Alcohol Dehydrogenase Assays : Another research described the use of naphthaldehyde derivatives, similar in structure to "2-[(4-Fluorobenzyl)oxy]-1-naphthaldehyde," as fluorogenic substrates for human alcohol dehydrogenase (ADH). These compounds exhibit significant fluorescence changes upon reaction, making them useful in enzymatic assays (Wierzchowski, Dafeldecker, Holmquist, & Vallee, 1989).

  • Development of Chemosensors : A comprehensive review highlighted the use of 2-Hydroxy-1-naphthaldehyde, a structurally similar compound, in the synthesis of various fluorescent chemosensors. These sensors have been designed for detecting a range of cations and anions, demonstrating the versatility of naphthaldehyde derivatives in molecular recognition and sensing applications (Das & Goswami, 2017).

  • Antimicrobial Activity : Research on 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes, which share a similar naphthaldehyde core, demonstrated good to significant antimicrobial activities. This finding suggests potential applications in developing antimicrobial agents (Yadav et al., 2017).

  • Spectroscopic Studies : Another study conducted spectroscopic analysis (1H NMR, IR, UV/VIS) of Schiff bases derived from various aldehydes, including naphthaldehyde derivatives. These findings contribute to our understanding of the molecular structure and behavior of such compounds (Issa, Khedr, & Rizk, 2008).

  • Sensing Aluminum Ions : A review focused on the application of 2-hydroxy-1-naphthaldehyde derivatives in developing fluorescent chemosensors for aluminum ion detection. This highlights the role of naphthaldehyde derivatives in environmental and biological monitoring (David, Prabakaran, & Nandhakumar, 2021).

properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO2/c19-15-8-5-13(6-9-15)12-21-18-10-7-14-3-1-2-4-16(14)17(18)11-20/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEHUIDBDPYUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Ye, B Zhang, R Mao, C Zhang, Y Wang… - Organic & …, 2017 - pubs.rsc.org
Protein arginine methyltransferase 5 (PRMT5) is a type II PRMT enzyme critical for diverse cellular processes and different types of cancers. Many efforts have been made to discover …
Number of citations: 33 pubs.rsc.org

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